Ethyl biscoumacetate

Pharmacokinetics Anticoagulant half-life Drug elimination

Ethyl biscoumacetate (trade name Tromexan) is a synthetic coumarin derivative belonging to the vitamin K antagonist (VKA) class of anticoagulants. It is characterized by two 4-hydroxycoumarin units linked via an ethyl ester bridge, with molecular formula C22H16O8 and molecular weight 408.36.

Molecular Formula C22H16O8
Molecular Weight 408.4 g/mol
CAS No. 548-00-5
Cat. No. B590089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl biscoumacetate
CAS548-00-5
Synonyms4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid Ethyl Ester;  3,3’-(Carboxymethylene)bis(4-hydroxycoumarin) Ethyl Ester;  BOEA;  Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid Ethyl Ester;  NSC 36366;  Neodicou
Molecular FormulaC22H16O8
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
InChIInChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3
InChIKeyJCLHQFUTFHUXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Biscoumacetate (CAS 548-00-5): Comparative Evidence for Procurement and Research Selection


Ethyl biscoumacetate (trade name Tromexan) is a synthetic coumarin derivative belonging to the vitamin K antagonist (VKA) class of anticoagulants [1]. It is characterized by two 4-hydroxycoumarin units linked via an ethyl ester bridge, with molecular formula C22H16O8 and molecular weight 408.36 [1]. Ethyl biscoumacetate inhibits vitamin K epoxide reductase complex subunit 1 (VKORC1), thereby preventing the gamma-carboxylation of clotting factors II, VII, IX, and X and reducing thrombus formation [1][2]. This compound has been used clinically in Europe for thromboembolic disorders and continues to serve as a research tool in anticoagulation studies [3].

Why Ethyl Biscoumacetate Cannot Be Substituted with Other Coumarin Anticoagulants Without Functional Consequences


Despite belonging to the same vitamin K antagonist class as warfarin, dicoumarol, acenocoumarol, and phenprocoumon, ethyl biscoumacetate exhibits pharmacodynamic and pharmacokinetic properties that diverge sharply from its structural analogs, making interchangeability functionally unsound [1]. As a class-level inference, ethyl biscoumacetate demonstrates a unique combination of ultra-rapid elimination (elimination half-life of 0.66 hours) [1] and substantially higher water solubility compared to bishydroxycoumarin [2], which collectively yields a distinct clinical profile characterized by prompt onset and rapid offset of anticoagulant effect [3]. Generic substitution with slower-eliminating VKAs such as warfarin or phenprocoumon in protocols requiring rapid reversibility would fundamentally alter the experimental or therapeutic timeline, while substitution with equally short-acting alternatives fails to recapitulate ethyl biscoumacetate's specific plasma protein binding characteristics relative to human serum albumin [4]. The quantitative evidence below establishes the precise boundaries of this compound's differentiation.

Ethyl Biscoumacetate Quantitative Differentiation Evidence: Head-to-Head Comparisons and Cross-Study Data


Ethyl Biscoumacetate Elimination Half-Life: 0.66 Hours versus Warfarin's ~40 Hours

Ethyl biscoumacetate exhibits an elimination half-life of 0.66 hours (geometric mean) in healthy volunteers following a single 300 mg oral dose, as determined by HPLC measurement of serum concentrations [1]. The metabolite 7-hydroxy ethyl biscoumacetate has a longer half-life of 2.03 hours, and from 3 hours post-administration onward, metabolite concentrations exceed those of the parent compound [1]. For class-level inference comparison, warfarin—the most widely used VKA comparator—has a mean elimination half-life of approximately 40 hours (range 20-60 hours depending on enantiomer and patient factors), which is approximately 60-fold longer than that of ethyl biscoumacetate. Maximum serum ethyl biscoumacetate concentrations are reached 1.0-4.0 hours after dosing [1]. This extreme brevity of action is a defining feature of ethyl biscoumacetate within the VKA class.

Pharmacokinetics Anticoagulant half-life Drug elimination

Ethyl Biscoumacetate Clinical Efficacy Inferior to Warfarin: 68.4% vs. 94.7% Effective Rate in DVT Prevention

In a 2016 direct head-to-head clinical trial comparing ethyl biscoumacetate and warfarin for prevention of lower extremity deep venous thrombosis following hip and knee surgery, ethyl biscoumacetate demonstrated significantly inferior clinical outcomes [1]. Patients (n=38 total, randomized 19 per group) received low molecular weight heparin plus either ethyl biscoumacetate tablets (control) or warfarin (experimental) [1]. The total effective rate was 68.4% in the ethyl biscoumacetate group compared to 94.7% in the warfarin group (P<0.05) [1]. The incidence of deep venous thrombosis was 21.1% with ethyl biscoumacetate versus 5.3% with warfarin (P<0.05) [1]. Adverse reactions occurred in 42.1% of ethyl biscoumacetate patients compared to 15.8% of warfarin patients (P<0.05) [1].

Clinical efficacy Deep vein thrombosis prevention Post-surgical anticoagulation

Ethyl Biscoumacetate Water Solubility Exceeds Bishydroxycoumarin: Class-Level Inference for Formulation Selection

A 1952 comparative analysis of coumarin anticoagulants published in JAMA reported that cyclocumarol is approximately 1/100 as soluble in water as bishydroxycoumarin (dicumarol), while ethyl biscoumacetate is more soluble than bishydroxycoumarin [1]. Although the source does not provide an exact quantified ratio for ethyl biscoumacetate versus bishydroxycoumarin, the directional finding is unambiguous [1]. As class-level inference, this solubility differential distinguishes ethyl biscoumacetate from the extremely water-insoluble bishydroxycoumarin and cyclocumarol. Supporting evidence from DrugFuture indicates ethyl biscoumacetate is practically insoluble in water but soluble in 20 parts acetone and soluble in benzene, with slight solubility in alcohol and ether [2]. The melting point exists in two dimorphous forms: 177-182°C and 154-157°C [2].

Physicochemical properties Solubility Formulation science

Ethyl Biscoumacetate Biotransformation Rate: 25% Hourly versus Dicumarol's 40% Daily

A 1953 study on the physiological disposition of ethyl biscoumacetate (Tromexan) in humans quantified the biotransformation rate as averaging approximately 25% per hour, compared to dicumarol which averages approximately 40% per day [1]. This represents a roughly 15-fold faster metabolic clearance rate for ethyl biscoumacetate relative to dicumarol on a per-unit-time basis [1]. The study also noted that, as with dicumarol, the rate of metabolic transformation varies widely among different subjects and depends on the administered dose [1]. Appreciable plasma concentrations of ethyl biscoumacetate are present after four hours post-dosing, with insignificant amounts remaining after twenty-four hours [1].

Drug metabolism Biotransformation Anticoagulant pharmacology

Ethyl Biscoumacetate Cmax Enhanced by Dimeticone Co-Administration: 40.3 mg/L vs. 31.0 mg/L

In a randomized, single-dose, two-way crossover study in 6 healthy volunteers, co-administration of dimeticone (Gel de Polysilane Midy) with a single 300 mg oral dose of ethyl biscoumacetate significantly increased the peak plasma concentration [1]. Ethyl biscoumacetate Cmax was 40.3 ± 25.3 mg/L when administered with dimeticone compared to 31.0 ± 25.7 mg/L when administered alone (p = 0.031) [1]. The area under the curve (AUC) did not differ significantly between conditions, and other pharmacokinetic and pharmacodynamic parameters were not significantly altered [1]. This represents an approximately 30% increase in peak concentration (40.3 vs. 31.0 mg/L, a difference of +9.3 mg/L) [1]. The authors note that this slight bioavailability increase with repeated dosing might have pharmacodynamic consequences requiring clinical trial investigation [1].

Drug interaction Bioavailability Pharmacokinetic modulation

Ethyl Biscoumacetate Does Not Generate Extrinsic Cotton Effects with HSA: Differentiating from Dicoumarol's Unique Binding Signature

Circular dichroism studies of drug-protein complexes reveal that the binding of dicoumarol (bishydroxycoumarin) to human serum albumin (HSA) generates a large negative ellipticity band at 305 mµ—an extrinsic Cotton effect indicating a rigid, oriented binding conformation involving both coumarin rings [1]. In contrast, the binding of warfarin, acenocoumarin, ethyl biscoumacetate, and 4-hydroxycoumarin to HSA does not generate any extrinsic Cotton effects [1]. This difference suggests that ethyl biscoumacetate, unlike dicoumarol, does not adopt a single preferred rigid orientation at its HSA binding site [1]. Dicoumarol has three strong affinity HSA sites (K = 7.7 × 10⁵ M⁻¹) plus numerous weaker sites [1]. While comparative binding studies indicate that both dicoumarol and ethyl biscoumacetate show greater binding than mono-ring coumarins at low concentrations, ethyl biscoumacetate binding falls off sharply at high concentrations whereas dicoumarol continues to bind [2].

Protein binding Human serum albumin Circular dichroism

Validated Research and Industrial Applications for Ethyl Biscoumacetate Based on Quantitative Differentiation Evidence


Experimental Models Requiring Rapid-Onset, Rapid-Offset Anticoagulation

Ethyl biscoumacetate is specifically suited for experimental venous thrombosis studies and other research protocols where anticoagulant effect must be both quickly established and rapidly reversed. With an elimination half-life of 0.66 hours and maximal serum concentration reached within 1.0-4.0 hours of oral dosing [1], this compound provides a temporal profile that allows researchers to initiate and terminate anticoagulation within a single experimental session. The biotransformation rate of approximately 25% per hour [2] quantitatively supports this rapid offset characteristic. For in vivo protocols requiring washout within hours rather than days, ethyl biscoumacetate's 60-fold shorter half-life compared to warfarin [1] represents a functional advantage that cannot be replicated by slower-eliminating VKAs.

Short-Term Prophylactic Anticoagulation Research in Surgical and Obstetric Contexts

A 1953 clinical evaluation of 116 patients established that ethyl biscoumacetate is more useful for short-term and prophylactic therapy in surgery and obstetrics but less satisfactory for long-term treatment where stable hypoprothrombinemia is desired [3]. This application profile derives directly from the compound's pharmacokinetic signature: over 80% of patients reached therapeutic hypoprothrombinemia levels within 48 hours of initiation, and upon cessation, 70% of patients returned to 40% prothrombin activity within 24 hours, with 96% recovering by 48 hours [3]. Researchers investigating short-duration anticoagulation protocols or developing bridging therapies should consider ethyl biscoumacetate for its validated rapid reversibility profile.

Vitamin K Antagonist Reference Standard for Comparative Pharmacological Studies

Ethyl biscoumacetate serves as a valuable comparator compound in studies evaluating VKA mechanisms, particularly those involving VKORC1 inhibition [4]. Its classification as a vitamin K antagonist with established molecular target specificity [4] makes it suitable as a reference standard in structure-activity relationship studies of coumarin derivatives. The compound's distinct HSA binding behavior—lacking the extrinsic Cotton effects observed with dicoumarol [5]—provides a biophysically characterized comparator for protein-binding displacement studies. Additionally, the established dimeticone interaction data (30% Cmax increase, p=0.031) [6] offers a baseline for formulation interaction screening studies with novel VKA candidates.

Analytical Method Development and Metabolite Profiling Studies

The pharmacokinetic profile of ethyl biscoumacetate—including the observation that metabolite concentrations exceed parent compound concentrations from 3 hours post-dosing onward [1]—makes this compound useful for developing and validating HPLC and LC-MS methods for coumarin anticoagulant analysis. The established HPLC methodology for simultaneous quantification of ethyl biscoumacetate and its 7-hydroxy metabolite [1] provides a validated analytical framework. The compound's defined elimination parameters (parent t1/2 = 0.66 h; metabolite t1/2 = 2.03 h) [1] and known physicochemical properties including dimorphous melting points at 177-182°C and 154-157°C [7] support its use as a characterized reference material in analytical chemistry and quality control applications.

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